molecular formula C17H15N3O B3631972 6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No.: B3631972
M. Wt: 277.32 g/mol
InChI Key: WFEXVPJJYLCVOJ-UHFFFAOYSA-N
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Description

6-Benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound featuring a fused imidazole and quinazoline core. The benzyl substituent at position 6 distinguishes it from other derivatives in the imidazoquinazoline family.

Properties

IUPAC Name

6-benzyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17-19-11-10-18-16(19)14-8-4-5-9-15(14)20(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEXVPJJYLCVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzylamine with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with isocyanates or carbodiimides to yield the desired imidazoquinazoline structure.

Reaction Conditions:

    Temperature: Typically, the reactions are carried out at elevated temperatures ranging from 80°C to 150°C.

    Solvents: Common solvents include ethanol, methanol, or dimethylformamide (DMF).

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be used to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon (for hydrogenation reactions).

Major Products

The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Investigated for its anticancer properties, showing promise in inhibiting the growth of various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

The pharmacological and chemical profiles of 6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can be contextualized by comparing it to structurally related imidazoquinazolinones and other fused heterocycles. Key differences in substituents, functional groups, and ring systems are critical determinants of bioactivity and reactivity.

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Imidazoquinazolinones

Compound Name Core Structure Key Substituents/Functional Groups Pharmacological Activity References
This compound Imidazo[1,2-c]quinazolinone Benzyl (C6), ketone (C5) Under investigation (hypothesized: antihypertensive)
2-{[4-(4-Fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one Imidazo[1,2-c]quinazolinone Piperazino-methyl, fluorophenyl Potential CNS modulation
2-Methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one Imidazo[1,2-c]quinazolinone Thione (C5), methyl (C2) Enhanced reactivity, antimicrobial
3-(Cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one Imidazo[1,2-c]quinazolinone Cyclohexylmethyl, dimethoxy, thione Antitumor (apoptosis induction)
[1,2,4]Triazolo[4,3-a]quinazolin-5(4H)-one Triazolo[4,3-a]quinazolinone Triazole fused ring Antihistaminic, anticonvulsant
Key Observations:

Thione-containing derivatives (e.g., 5-thioxo in and ) exhibit distinct reactivity, such as susceptibility to hydrolysis or nucleophilic substitution, which is absent in the ketone-containing target compound .

Biological Activity: Compounds with bulky substituents (e.g., cyclohexylmethyl in ) show antitumor activity via apoptosis induction, whereas simpler derivatives like the 2-methyl analog in display antimicrobial properties . Triazoloquinazolinones () exhibit broader activity spectra (e.g., anti-asthmatic, anti-HIV) due to their nitrogen-rich fused ring system, contrasting with the imidazoquinazolinone core’s focus on CNS or antimicrobial targets .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 3-(Cyclohexylmethyl)-8,9-dimethoxy-5-thioxo analog 2-{[4-(4-Fluorophenyl)piperazino]methyl} analog
Molecular Weight ~349.4 g/mol (estimated) 373.47 g/mol ~450 g/mol (estimated)
Solubility Low (predicted due to aromaticity) Moderate (enhanced by thione and methoxy groups) Low (high lipophilicity)
Key Functional Groups Benzyl, ketone Thione, methoxy, cyclohexylmethyl Piperazino-methyl, fluorophenyl
Stability Stable under neutral conditions Prone to hydrolysis under acidic/basic conditions Sensitive to oxidative degradation
Key Observations:
  • The thione group in analogs () increases polarity and solubility compared to the ketone in the target compound but reduces stability under hydrolytic conditions .
  • Piperazino-methyl derivatives () may exhibit improved solubility in polar solvents due to the basic piperazine moiety, though this is offset by higher molecular weight .

Biological Activity

6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H16N4O\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}

This compound features a quinazoline core with an imidazole ring, which is known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymes : It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
  • Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, including K562 (chronic myeloid leukemia) and Hut78 (T-cell lymphoma) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line IC50 (µM) Reference
PI3K InhibitionK5620.5
HDAC InhibitionHut780.8
Antiproliferative ActivityVarious Cancer Lines0.7 - 1.0

Case Studies

  • Dual Inhibitor Development :
    A study designed dual inhibitors targeting both PI3K and HDAC demonstrated that derivatives of imidazoquinazolines could effectively reduce cell viability in cancer models. The synthesized compounds exhibited promising results in inhibiting tumor growth in vivo .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of similar compounds revealed that modifications at the benzyl position significantly influenced biological activity. The presence of electron-withdrawing groups enhanced the inhibitory potency against PI3K .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 2
6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

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